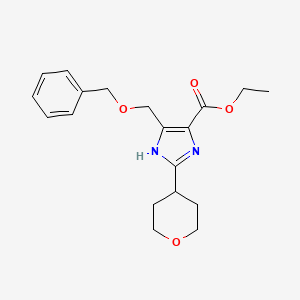

ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate

Description

- A tetrahydro-2H-pyran-4-yl (THP) group at position 2, which introduces conformational flexibility and hydrogen-bonding capability via its ether oxygen .

- An ethyl ester at position 5, a common prodrug motif that enhances membrane permeability .

It is commercially available from two suppliers, indicating its relevance in medicinal chemistry research .

Properties

IUPAC Name |

ethyl 2-(oxan-4-yl)-5-(phenylmethoxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-25-19(22)17-16(13-24-12-14-6-4-3-5-7-14)20-18(21-17)15-8-10-23-11-9-15/h3-7,15H,2,8-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYUBVDBBQQGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2CCOCC2)COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125148 | |

| Record name | Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-48-2 | |

| Record name | Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(phenylmethoxy)methyl]-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a tetrahydro-pyran moiety, and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 344.41 g/mol. Its structural components suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds structurally related to ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylate have demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : The imidazole ring is known for its ability to interact with tubulin, inhibiting microtubule polymerization, which is crucial for mitosis. This mechanism has been observed in related compounds that target the colchicine binding site on tubulin, leading to mitotic catastrophe in cancer cells .

- Case Studies : In a study evaluating the antiproliferative activity of similar imidazole derivatives, compounds were shown to have IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Imidazole derivatives are widely recognized for their antifungal and antibacterial activities:

- Fungal Inhibition : Compounds with imidazole moieties have been effective against various fungal strains by disrupting cell membrane integrity.

- Bacterial Activity : Some studies indicate that related structures can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival.

Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related imidazole derivatives:

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability :

- The THP group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas tetrazole in the related compound () increases polarity but may reduce membrane permeability.

- Trifluoromethyl (CF₃) and trifluoromethoxy (CF₃O) groups () enhance metabolic stability but may reduce aqueous solubility due to hydrophobicity.

Role of Ester vs. Carboxylic Acid :

- The ethyl ester in the target compound and others () serves as a prodrug, improving absorption. In contrast, the tetrazole bioisostere () mimics carboxylic acids without the acidic proton, favoring oral bioavailability.

Conformational Flexibility :

- The THP group introduces puckering dynamics (quantified by Cremer-Pople parameters ), enabling adaptive binding in enzyme pockets. Rigid aromatic substituents (e.g., benzoimidazole in ) may restrict conformational mobility but enhance target affinity.

Synthetic Accessibility :

- The target compound and analogs (e.g., ) are synthesized via multicomponent reactions, often using isothiocyanates or Suzuki-Miyaura couplings. Crystallographic refinement (e.g., SHELX ) confirms regioselectivity in such syntheses.

Pharmacological Potential: Benzyloxymethyl and THP groups suggest kinase inhibitor applications, while tetrazole-containing analogs () are prioritized in cardiovascular drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.